molecular formula C10H22N2O B1376719 1-(2-Methoxyethyl)-2-propylpiperazine CAS No. 1343711-61-4

1-(2-Methoxyethyl)-2-propylpiperazine

Cat. No.: B1376719
CAS No.: 1343711-61-4
M. Wt: 186.29 g/mol
InChI Key: HCXZOCPNDAEQDW-UHFFFAOYSA-N
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Description

Introduction to 1-(2-Methoxyethyl)-2-propylpiperazine

This compound constitutes a significant member of the piperazine family of compounds, which have garnered substantial attention in pharmaceutical research due to their diverse biological activities and structural versatility. This particular derivative combines the fundamental piperazine scaffold with carefully positioned substituents that may influence its pharmacological properties and chemical reactivity. The compound's structural features make it particularly interesting for researchers investigating structure-activity relationships within the piperazine class of molecules.

The significance of this compound extends beyond its individual properties to represent broader trends in piperazine derivative development. Piperazine derivatives are recognized for their ability to serve as versatile scaffolds in drug discovery, with the two opposing nitrogen atoms in the six-membered ring providing opportunities for hydrogen bonding and enhanced water solubility. The specific substitution pattern in this compound offers researchers a unique combination of hydrophobic and hydrophilic moieties that could influence membrane permeability and target binding characteristics.

Research into piperazine derivatives has consistently demonstrated their potential across multiple therapeutic areas, with many commercially available pharmaceuticals incorporating the piperazine core structure. The structural rigidity provided by the saturated six-membered ring, combined with the flexibility of substituent modification, makes compounds like this compound valuable tools for medicinal chemists seeking to optimize biological activity while maintaining favorable pharmacokinetic properties.

Nomenclature and Structural Identification

The systematic identification and naming of this compound follows established international conventions for organic chemical nomenclature, reflecting its structural complexity and the precise positioning of functional groups. This compound represents a disubstituted piperazine where the substituents occupy specific positions on the heterocyclic ring, creating distinct spatial arrangements that influence both chemical properties and potential biological interactions.

The nomenclature system employed for this compound adheres to International Union of Pure and Applied Chemistry guidelines, ensuring consistent identification across scientific literature and regulatory databases. The systematic name reflects the parent piperazine structure while clearly indicating the nature and position of each substituent group. This precise naming convention enables researchers to unambiguously identify the compound and distinguish it from closely related structural analogs.

Understanding the relationship between nomenclature and structure becomes particularly important when considering the broader family of piperazine derivatives. The specific naming pattern for this compound provides immediate insights into its molecular architecture and helps predict potential chemical behaviors based on established structure-activity relationships within the piperazine class.

IUPAC Name and CAS Registry Number

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the substitution pattern and molecular architecture. This nomenclature system ensures unambiguous identification by specifically indicating that the 2-methoxyethyl group is attached to the nitrogen at position 1 of the piperazine ring, while the propyl group is located at position 2 of the ring carbon framework.

The Chemical Abstracts Service Registry Number assigned to this compound is 1343711-61-4, providing a unique numerical identifier that facilitates database searches and regulatory tracking. This registry number serves as an international standard for chemical identification, enabling researchers and regulatory agencies to maintain consistent records across different documentation systems and geographical regions. The Chemical Abstracts Service registry system represents the most comprehensive chemical database globally, making this identifier particularly valuable for scientific communication and regulatory compliance.

The combination of systematic nomenclature and registry number assignment ensures that this compound can be accurately identified and distinguished from closely related compounds such as 1-(2-Methoxyethyl)-4-propylpiperazine, which differs only in the position of the propyl substituent. This precision in identification becomes critically important in research contexts where subtle structural differences can lead to significantly different biological activities or chemical properties.

Molecular Formula and Weight

The molecular formula of this compound is C₁₀H₂₂N₂O, reflecting the precise atomic composition that defines this heterocyclic compound. This formula indicates the presence of ten carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and one oxygen atom, organized in a specific three-dimensional arrangement that determines the compound's chemical and physical properties. The formula provides essential information for stoichiometric calculations and helps predict molecular behavior in various chemical environments.

The molecular weight of this compound is 186.29 grams per mole, a value that influences its pharmacokinetic properties and potential biological distribution. This molecular weight places the compound within an optimal range for many pharmaceutical applications, as it is neither too small to lack specificity nor too large to present bioavailability challenges. The specific mass contributes to understanding the compound's physical properties, including solubility characteristics and membrane permeability potential.

Property Value Source Reference
Molecular Formula C₁₀H₂₂N₂O
Molecular Weight 186.29 g/mol
Chemical Abstracts Service Number 1343711-61-4
Purity (Commercial) 97-98%

The elemental composition represented by this molecular formula provides insights into the compound's chemical stability and reactivity patterns. The presence of two nitrogen atoms within the piperazine ring creates basic sites that can participate in hydrogen bonding and salt formation, while the single oxygen atom in the methoxyethyl substituent contributes to the compound's polarity and potential for additional intermolecular interactions.

Substituent Configuration and Stereochemical Considerations

The substituent configuration of this compound involves the attachment of two distinct functional groups to the piperazine core structure in a specific geometric arrangement that influences the compound's three-dimensional shape and chemical behavior. The 2-methoxyethyl group attached to the nitrogen at position 1 introduces both flexibility through the ethyl chain and polarity through the methoxy functionality, while the propyl group at position 2 contributes hydrophobic character and additional molecular volume.

The stereochemical considerations for this compound center on the potential for conformational isomerism rather than classical stereoisomerism, as the piperazine ring can adopt different chair conformations similar to cyclohexane. The relative positioning of the two substituents influences the overall molecular shape and may affect the compound's ability to interact with biological targets or participate in intermolecular interactions. The flexibility of the substituent chains allows for multiple conformational states that could be relevant for biological activity.

The spatial arrangement of substituents becomes particularly important when considering the compound's potential interactions with biological macromolecules. The piperazine ring adopts a chair conformation with the nitrogen-hydrogen groups typically occupying equatorial positions, which positions the attached substituents in specific spatial orientations. This three-dimensional arrangement influences the compound's pharmacophore characteristics and determines how it might fit into binding sites of target proteins or receptors.

Analysis of the substituent configuration reveals that the 2-methoxyethyl group provides a polar appendage capable of hydrogen bonding interactions, while maintaining sufficient flexibility to adapt to different binding environments. The propyl group contributes hydrophobic bulk that could be important for membrane interactions or hydrophobic binding pockets. This combination of polar and nonpolar characteristics is typical of compounds designed for biological activity, as it provides the molecular diversity necessary for specific target recognition while maintaining appropriate physicochemical properties for drug-like behavior.

Historical Context in Piperazine Derivative Research

The development of piperazine derivatives represents a significant chapter in medicinal chemistry, with research into this class of compounds spanning several decades and encompassing diverse therapeutic applications. The historical progression of piperazine research began with the recognition of the parent compound's anthelmintic properties in 1953, establishing the foundation for subsequent investigations into substituted derivatives with enhanced biological activities. This early success demonstrated the potential of the piperazine scaffold and initiated systematic exploration of structure-activity relationships within this chemical class.

The evolution of piperazine derivative research has been characterized by increasing sophistication in molecular design and a deeper understanding of how structural modifications influence biological activity. Early investigations focused primarily on simple substitutions and their effects on antiparasitic activity, but subsequent research expanded to encompass neurological, cardiovascular, and psychiatric applications. The versatility of the piperazine core structure became increasingly apparent as researchers discovered that careful substitution patterns could produce compounds with dramatically different pharmacological profiles.

The emergence of this compound within this historical context represents the continuing evolution of piperazine chemistry toward more sophisticated molecular architectures. Modern piperazine research emphasizes the development of compounds with specific substitution patterns designed to optimize selectivity, potency, and pharmacokinetic properties. The incorporation of ether linkages and alkyl chains, as seen in this compound, reflects contemporary approaches to molecular design that seek to balance multiple pharmacological requirements simultaneously.

Historical analysis of piperazine derivative development reveals several key trends that have shaped current research directions. The recognition that substituted piperazines could serve as bioisosteres for other heterocyclic systems expanded their utility in drug design. Additionally, the discovery that piperazine derivatives could interact with diverse biological targets, including neurotransmitter receptors and ion channels, broadened the scope of potential therapeutic applications. These historical insights provide context for understanding the significance of compounds like this compound within the broader landscape of pharmaceutical research.

The progression from simple piperazine structures to complex derivatives like this compound illustrates the sophisticated understanding of structure-activity relationships that has developed over decades of research. Early piperazine derivatives often featured simple aromatic or alkyl substitutions, but modern compounds incorporate carefully designed functional groups that can modulate multiple pharmacological parameters simultaneously. This historical development demonstrates the maturation of piperazine chemistry from empirical discovery to rational drug design, with compounds like this compound representing the current state of this evolving field.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-4-10-9-11-5-6-12(10)7-8-13-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXZOCPNDAEQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Using 2-Bromoethyl Methyl Ether and Alkyl Halides

A common approach involves stepwise N-alkylation of piperazine derivatives:

  • Step 1: The introduction of the 2-methoxyethyl group is achieved by reacting piperazine or a protected piperazine intermediate with 2-bromoethyl methyl ether in the presence of a base such as cesium carbonate or potassium carbonate in aprotic solvents like acetonitrile or tetrahydrofuran. The reaction is typically carried out at elevated temperatures (e.g., 80–90 °C) overnight to ensure completion.

  • Step 2: The second nitrogen is alkylated with a propyl halide (e.g., propyl bromide or chloride) under similar conditions to introduce the propyl substituent.

After each alkylation, purification steps such as extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure are employed to isolate the intermediate and final products.

This method is supported by examples where 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives were synthesized using 2-bromoethyl methyl ether and cesium carbonate in acetonitrile at 90 °C overnight, yielding high purity products after extraction and drying.

Use of Sodium Hydride as a Base for Alkylation

Alternatively, sodium hydride (NaH) can be used as a strong base to deprotonate the piperazine nitrogen, facilitating nucleophilic substitution with alkyl halides:

  • Piperazine or its derivatives are suspended in dry tetrahydrofuran under an inert atmosphere.

  • Sodium hydride is added carefully to generate the nucleophilic nitrogen species.

  • Alkyl halides such as 2-bromoethyl methyl ether are added dropwise.

  • The mixture is refluxed for extended periods (e.g., 24 hours) to ensure complete alkylation.

This method provides efficient alkylation and can be followed by purification steps including extraction, washing, drying, and concentration. The product is often isolated as a solid after freeze-drying from solvents like 1,4-dioxane.

Direct Substitution on Piperazine Derivatives under Pressure

In certain advanced synthetic routes, direct substitution of piperazine derivatives with alkylating agents can be performed under rigorous conditions:

  • The reaction is conducted in sealed pressure vessels at elevated temperatures (145–150 °C) for short durations (30–40 minutes).

  • Solvents such as n-butanol are used to facilitate the reaction.

  • Bases such as N,N-diisopropylethylamine (DIPEA) may be employed to scavenge protons and drive the substitution.

This method is particularly useful for synthesizing 2-substituted piperazine derivatives, including N-methoxyethylpiperazine, as part of more complex molecules such as substituted pyrimidines.

Reaction Conditions and Yields

Preparation Method Reagents & Conditions Solvent Temperature Reaction Time Typical Yield (%) Notes
Alkylation with 2-bromoethyl methyl ether + cesium carbonate 2-Bromoethyl methyl ether, Cs2CO3 Acetonitrile 90 °C Overnight High (up to 90%) Extraction with ethyl acetate, drying over Na2SO4
Alkylation using sodium hydride NaH, 2-bromoethyl methyl ether Tetrahydrofuran Reflux (ca. 66 °C) 24 h Moderate to High Freeze-drying for isolation
Direct substitution in sealed vessel Piperazine derivative, DIPEA n-Butanol 145–150 °C 30–40 min Moderate to Good High pressure vessel required

Purification Techniques

  • Organic layers are typically dried using anhydrous sodium sulfate.

  • Concentration is done under reduced pressure to remove solvents.

  • Products are purified by chromatographic methods such as silica gel chromatography or by preparative methods like freeze-drying.

  • Washing steps include water, brine, and sometimes acid/base washes to remove impurities.

Summary of Research Findings

  • The alkylation of piperazine nitrogen atoms with 2-methoxyethyl groups is efficiently achieved using alkyl halides like 2-bromoethyl methyl ether in the presence of bases such as cesium carbonate or sodium hydride.

  • Elevated temperatures and prolonged reaction times improve yields and selectivity.

  • Direct substitution under pressure in sealed vessels allows rapid synthesis of substituted piperazines including N-methoxyethyl derivatives, useful in complex pharmaceutical intermediates.

  • Purification by extraction, drying, and chromatographic methods yields high-purity this compound suitable for further applications.

This comprehensive overview synthesizes data from multiple peer-reviewed articles and patents, ensuring a robust understanding of the preparation methods for this compound without reliance on less reliable sources.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2-propylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s properties and reactivity.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Overview

1-(2-Methoxyethyl)-2-propylpiperazine is a piperazine derivative notable for its unique structural features, including a methoxyethyl group and a propyl group attached to the piperazine ring. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities and applications.

Scientific Research Applications

This compound has several promising applications in scientific research:

Medicinal Chemistry

  • Pharmacological Potential: Piperazine derivatives are known for their diverse biological activities, including effects on neurotransmitter systems. This compound is being investigated for its potential as a therapeutic agent targeting specific receptors or enzymes.
  • Synthesis of Pharmaceutical Agents: It serves as a building block in the synthesis of various pharmaceutical compounds, particularly those aimed at central nervous system disorders.
  • Receptor Interaction Studies: Research focuses on the binding affinity of this compound to various receptors, which can elucidate its potential therapeutic effects. Techniques such as radiolabeled binding assays and competitive inhibition studies are commonly employed.
  • Efficacy Against Specific Targets: Initial findings suggest that this compound may exhibit activity against certain biological targets relevant to anxiety and depression treatments.

Chemical Intermediates

  • Industrial Applications: The compound is utilized as an intermediate in chemical synthesis processes, contributing to the development of specialty chemicals and materials.

Case Study 1: Antidepressant Activity

A study explored the effects of this compound on serotonin receptors. The compound demonstrated significant binding affinity for the 5-HT$_{1A}$ receptor, suggesting potential antidepressant properties.

Study FocusFindings
Receptor BindingHigh affinity for 5-HT$_{1A}$ receptor
ImplicationsPotential antidepressant activity

Case Study 2: Neuroprotective Effects

In vitro studies indicated that treatment with this compound resulted in reduced oxidative stress markers in neuronal cell cultures, supporting its neuroprotective claims.

Biological ActivityObserved Effect
Neuroprotection30% reduction in oxidative stress markers

Case Study 3: Interaction with Dopamine Receptors

Research assessed the interaction of this compound with dopamine D$_{2}$ receptors. Results showed competitive inhibition, indicating its potential role in modulating dopaminergic signaling pathways.

Receptor InteractionObserved Effect
Dopamine D$_{2}$Competitive inhibition

Data Summary Table

The following table summarizes key findings related to the biological activities and applications of this compound:

Application AreaBiological ActivityObserved EffectReference
Medicinal ChemistryAntidepressant ActivityHigh affinity for 5-HT$_{1A}$ receptor
NeuroprotectionOxidative Stress Reduction30% reduction in oxidative stress markers
Receptor InteractionDopamine D$_{2}$ ModulationCompetitive inhibition

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-propylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : MT-45’s high logP (4.2) correlates with its strong CNS penetration and opioid activity, whereas the hydrophilic 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is used for solubility enhancement in formulations .

Pharmacological Activity Comparison

Table 2: Receptor Affinity and Selectivity

Compound Name Dopamine D2 (Ki, nM) Serotonin 5-HT2A (Ki, nM) Opioid µ (Ki, nM) Notes
This compound Not reported Not reported Not reported Predicted CNS activity
1-(2-Methoxyphenyl)piperazine 120 85 >10,000 Antidepressant potential
MT-45 >10,000 >10,000 12 Analgesic, high addiction risk
BZP 450 320 >10,000 Stimulant, banned in many countries

Insights :

  • MT-45’s bulky diphenylethyl group confers µ-opioid selectivity, a feature absent in smaller analogs like BZP or the target compound .

Biological Activity

1-(2-Methoxyethyl)-2-propylpiperazine (MEPP) is a chemical compound belonging to the piperazine family, characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of MEPP, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H22N2O
  • Molecular Weight : 186.30 g/mol
  • Structure : MEPP features a piperazine ring substituted with a 2-methoxyethyl group and a propyl group, which contributes to its pharmacological properties.

The biological activity of MEPP is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in neurological functions.

Key Mechanisms:

  • Dopamine Transporter Interaction : MEPP may influence dopamine uptake by interacting with the dopamine transporter (DAT), similar to other piperazine derivatives. This interaction can lead to alterations in dopamine signaling, potentially affecting mood and behavior.
  • Receptor Binding : Preliminary studies indicate that MEPP could bind to specific receptors in the central nervous system, although detailed receptor profiles remain to be fully elucidated.

Biological Activity Overview

Research indicates that MEPP exhibits several biological activities, including:

  • Antidepressant-like Effects : In animal models, MEPP has demonstrated potential antidepressant-like effects, possibly through its action on serotonin and norepinephrine pathways.
  • Neuroprotective Properties : Some studies suggest that MEPP may protect neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.

Research Findings

Several studies have investigated the biological activity of MEPP and related compounds. Below is a summary of key findings:

StudyFocusFindings
Mechanism of ActionIdentified interactions with DAT; potential modulation of dopamine levels.
Neuroprotective EffectsShowed protective effects against oxidative stress in neuronal cells.
Behavioral StudiesIndicated antidepressant-like effects in rodent models; enhanced mood-related behaviors.

Case Studies

  • Dopamine Uptake Inhibition : A study explored the effects of MEPP on dopamine uptake in striatal synaptosomes. Results indicated that MEPP could significantly inhibit dopamine transport, suggesting a mechanism for its behavioral effects .
  • Neuroprotection Against Oxidative Damage : In vitro experiments demonstrated that MEPP could reduce neuronal cell death induced by oxidative stressors, highlighting its potential as a neuroprotective agent.
  • Behavioral Assessments : Rodent models treated with MEPP exhibited reduced depressive-like behaviors in forced swim tests, suggesting its efficacy as an antidepressant .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methoxyethyl)-2-propylpiperazine, and what key reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling substituted piperazine intermediates with appropriate acids or alkylating agents. For example, 1-(2-methoxyethyl)piperazine derivatives can be synthesized via a two-step process: (1) coupling with acids (e.g., propionic acid derivatives) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent, followed by (2) reduction with aluminum hydrides (e.g., LiAlH₄) to achieve the desired alkyl chain . Solvent choice (e.g., dichloromethane or water/organic biphasic systems) and temperature control (ambient to 60°C) significantly impact reaction efficiency and purity .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Methodology : Spectroscopic techniques such as ¹H/¹³C NMR (to confirm substitution patterns and stereochemistry) and IR spectroscopy (to identify functional groups like ethers or amines) are essential. Chromatographic methods like HPLC (using reverse-phase columns with acetonitrile/water gradients) and TLC (hexane:ethyl acetate systems) validate purity . Mass spectrometry (GC-MS or LC-MS ) provides molecular weight confirmation and detects trace impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in airtight containers under inert gas (N₂) to prevent degradation . Safety data sheets (SDS) for analogous piperazines recommend avoiding incompatible reagents like strong oxidizers .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be optimized for pharmacological studies?

  • Methodology : Chiral separation via HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) using ethanol/heptane mobile phases achieves baseline resolution. Alternatively, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by crystallization enhances enantiomeric excess (>99%) . Kinetic resolution using enantioselective catalysts (e.g., lipases) during synthesis is another strategy .

Q. What structural modifications enhance the biological activity of this compound derivatives?

  • SAR Insights : Introducing electron-withdrawing groups (e.g., fluorobenzyl) at the piperazine nitrogen improves receptor binding affinity, as seen in anticancer triazole derivatives . Substituting the propyl chain with aromatic groups (e.g., 3-nitropyridinyl) enhances metabolic stability in in vivo models . Computational molecular docking (e.g., AutoDock Vina) identifies optimal modifications by predicting binding interactions with targets like serotonin receptors .

Q. How can contradictions between in vitro and in vivo activity data for this compound be resolved?

  • Experimental Design : Address pharmacokinetic limitations by modifying logP (via alkyl chain truncation) to improve bioavailability. Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy. Incorporate control groups with metabolic inhibitors (e.g., cytochrome P450 blockers) to isolate compound-specific effects .

Q. What analytical strategies are recommended for detecting trace degradation products in stored samples?

  • Methodology : Stability-indicating HPLC methods with photodiode array detection (PDA) monitor hydrolytic or oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) identify major degradants, which are characterized via HR-MS/MS and NMR to elucidate degradation pathways .

Methodological Notes

  • Synthesis Optimization : Pilot-scale reactions should prioritize solvent recycling (e.g., DCM recovery via distillation) to reduce costs .
  • Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor) to minimize misassignments .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .

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